molecular formula C44H73NO17 B1240048 Demethylmacrocin

Demethylmacrocin

Cat. No. B1240048
M. Wt: 888 g/mol
InChI Key: ALZAOGATQMXJKX-UQRCBBHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Demethylmacrocin is a macrolide antibiotic that is tylonolide having mono- and diglycosyl moieties attached to two of its hydroxy groups.. It is an aldehyde, an enone, a macrolide antibiotic, a monosaccharide derivative, a disaccharide derivative and a leucomycin. It derives from a tylactone. It is a conjugate acid of a this compound(1+).

Scientific Research Applications

Bacteriocins: Applications and Emerging Research

Bacteriocins, including demethylmacrocin, traditionally used as food preservatives, have expanded applications due to advancements in genetics and nanotechnology. They show potential as next-generation antibiotics and novel carrier molecules in delivery systems, and they might play a role in cancer treatment. Recent studies emphasize the regulation of quorum sensing, highlighting novel applications for bacteriocins in health-related fields (Chikindas et al., 2018).

Antibiotics in Aquatic Environments

The environmental impact of antibiotics, including this compound, is a growing concern. Recent research focuses on their concentration in aquatic environments and the resulting ecotoxicity towards various organisms. This area of study is crucial for understanding the environmental risks posed by antibiotics and guiding sustainable practices in their usage (Kovaláková et al., 2020).

Antibiotics and Gut Microbiota

The impact of antibiotics on animal gut microbiota is an area of active research. Studies have shown that certain antibiotics, possibly including compounds like this compound, can lead to significant changes in the microbiota composition, affecting animal health and potentially leading to antibiotic resistance (Korte et al., 2020).

Antifungal Applications

Research on the antifungal properties of compounds related to this compound has revealed their potential in controlling plant-pathogenic fungi. This includes studies on the efficacy of similar compounds in inhibiting fungal growth through mechanisms like membrane damage and energy deficit, which could have implications for agriculture and food preservation (Chen et al., 2019).

Cancer Chemotherapy

This compound-related compounds are being explored for their potential role in overcoming drug resistance in cancer chemotherapy. Studies have shown that DNA demethylation, induced by these compounds, may restore sensitivity to chemotherapy drugs, offering new avenues for cancer treatment (Segura-Pacheco et al., 2006).

properties

Molecular Formula

C44H73NO17

Molecular Weight

888 g/mol

IUPAC Name

2-[(4R,5S,6S,7R,9R,11E,13E,15R,16R)-6-[(2R,3R,4R,5S,6R)-5-[(2S,4R,5S,6S)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-16-ethyl-4-hydroxy-5,9,13-trimethyl-2,10-dioxo-15-[[(2R,3R,4R,5S,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde

InChI

InChI=1S/C44H73NO17/c1-11-31-28(20-56-42-38(53)37(52)35(50)24(5)58-42)16-21(2)12-13-29(47)22(3)17-27(14-15-46)39(23(4)30(48)18-32(49)60-31)62-43-36(51)34(45(9)10)40(25(6)59-43)61-33-19-44(8,55)41(54)26(7)57-33/h12-13,15-16,22-28,30-31,33-43,48,50-55H,11,14,17-20H2,1-10H3/b13-12+,21-16+/t22-,23+,24-,25-,26+,27+,28-,30-,31-,33+,34-,35-,36-,37-,38-,39-,40-,41+,42-,43+,44-/m1/s1

InChI Key

ALZAOGATQMXJKX-UQRCBBHQSA-N

Isomeric SMILES

CC[C@@H]1[C@H](/C=C(/C=C/C(=O)[C@@H](C[C@@H]([C@@H]([C@H]([C@@H](CC(=O)O1)O)C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)C)O[C@H]3C[C@@]([C@H]([C@@H](O3)C)O)(C)O)N(C)C)O)CC=O)C)\C)CO[C@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)C)O)O)O

SMILES

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)O)O

Canonical SMILES

CCC1C(C=C(C=CC(=O)C(CC(C(C(C(CC(=O)O1)O)C)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)C)COC4C(C(C(C(O4)C)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Demethylmacrocin
Reactant of Route 2
Demethylmacrocin
Reactant of Route 3
Demethylmacrocin
Reactant of Route 4
Demethylmacrocin
Reactant of Route 5
Demethylmacrocin
Reactant of Route 6
Demethylmacrocin

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